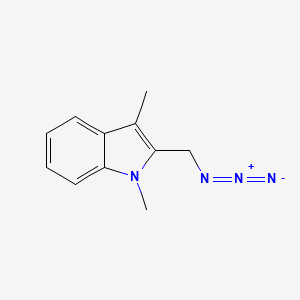

1H-Indole, 2-(azidomethyl)-1,3-dimethyl-

CAS No.: 61186-50-3

Cat. No.: VC20633901

Molecular Formula: C11H12N4

Molecular Weight: 200.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61186-50-3 |

|---|---|

| Molecular Formula | C11H12N4 |

| Molecular Weight | 200.24 g/mol |

| IUPAC Name | 2-(azidomethyl)-1,3-dimethylindole |

| Standard InChI | InChI=1S/C11H12N4/c1-8-9-5-3-4-6-10(9)15(2)11(8)7-13-14-12/h3-6H,7H2,1-2H3 |

| Standard InChI Key | YXPKZOXJQPMLLQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N(C2=CC=CC=C12)C)CN=[N+]=[N-] |

Introduction

Molecular Structure and Chemical Properties

The indole scaffold in 1H-Indole, 2-(azidomethyl)-1,3-dimethyl- is characterized by a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The substitution pattern includes:

-

1-Methyl group: Positioned at the nitrogen atom of the pyrrole ring, this group enhances steric protection and modulates electronic effects .

-

3-Methyl group: Located at the C3 position of the indole core, this substituent influences regioselectivity in further reactions .

-

2-(Azidomethyl) group: The azidomethyl (-CH2N3) moiety at C2 introduces a reactive handle for click chemistry (e.g., Huisgen cycloaddition) and photoaffinity labeling applications .

The azide group’s thermodynamic instability necessitates careful handling, as it may decompose exothermically under heat, shock, or light exposure. Spectroscopic data for analogous compounds suggest characteristic IR stretches for the azide group (~2100 cm⁻¹) and NMR shifts consistent with methyl-substituted indoles (e.g., 1H NMR: δ 2.4–2.6 ppm for methyl groups; δ 4.1–4.3 ppm for -CH2N3) .

Synthetic Strategies

Precursor Synthesis

The synthesis of 1H-Indole, 2-(azidomethyl)-1,3-dimethyl- likely begins with 1,3-dimethylindole, a known compound characterized by NIST (CAS 875-30-9) . Key steps involve:

-

Bromination at C2: Electrophilic substitution using N-bromosuccinimide (NBS) under controlled conditions to yield 2-bromomethyl-1,3-dimethylindole .

-

Azide Substitution: Displacement of the bromine atom with sodium azide (NaN3) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (50–80°C) .

Example Reaction Pathway:

Optimization Challenges

-

Regioselectivity: Competing reactions at C3 (due to methyl activation) require precise control of reaction conditions .

-

Azide Stability: Use of anhydrous solvents and inert atmospheres to prevent hydrolysis or premature decomposition .

Applications in Chemical Biology and Drug Discovery

Click Chemistry Substrates

The azidomethyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating bioconjugation with alkynes. This property is exploited in:

-

Proteomics: Tagging proteins for imaging or pull-down assays .

-

Polymer Science: Synthesis of functionalized materials via post-polymerization modification .

Photoaffinity Labeling

As a photoactivatable probe, the azide group generates nitrenes upon UV irradiation, covalently binding to proximal biomolecules. This application is critical for mapping ligand-receptor interactions, as demonstrated in cannabinoid CB1 receptor studies .

Case Study: Analogous azide-containing indoles (e.g., compound 36b in ) exhibited equilibrium dissociation constants (K B) of ~200 nM, highlighting their utility in allosteric modulation studies.

| Property | Value/Risk Mitigation |

|---|---|

| Explosivity Risk | Moderate; avoid friction, heat, or sparks |

| Storage Conditions | -20°C under argon, shielded from light |

| Decomposition Byproducts | Nitrogen gas, potentially toxic nitriles |

Future Directions and Research Gaps

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral azidomethyl-indole derivatives.

-

In Vivo Compatibility: Assessing metabolic stability and toxicity profiles for therapeutic applications.

-

Alternative Azidation Methods: Exploring electrochemical or photocatalytic strategies to improve safety and yield .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume